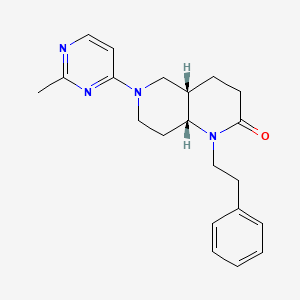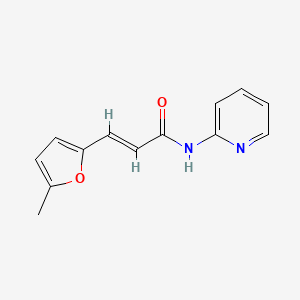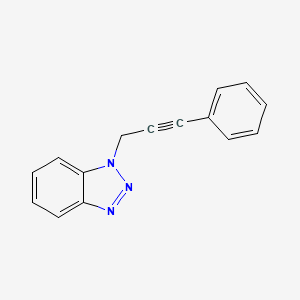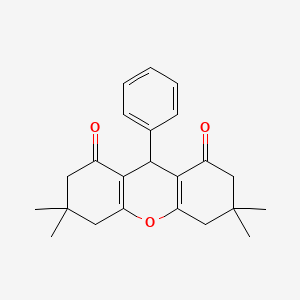![molecular formula C15H15F3N4OS B5283364 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B5283364.png)
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a trifluoromethyl group, a cyclopropyl group, and a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and the final condensation with the thienyl group.
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Condensation with the Thienyl Group: The final step involves the condensation of the pyrazole derivative with a thienyl aldehyde under acidic conditions to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of more complex fluorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Agrochemicals: Its trifluoromethyl group enhances its stability and bioavailability, making it a potential candidate for the development of new pesticides and herbicides.
Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and thienyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anti-cancer properties.
α-(Trifluoromethyl)styrene: Used in organic synthesis for the preparation of complex fluorinated compounds.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
What sets 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE apart is its combination of a trifluoromethyl group, a cyclopropyl group, and a thienyl group, which together confer unique chemical and biological properties
Propriétés
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(Z)-thiophen-2-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)13-8-12(10-3-4-10)22(21-13)6-5-14(23)20-19-9-11-2-1-7-24-11/h1-2,7-10H,3-6H2,(H,20,23)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQRZUFCLPOUSU-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)NN=CC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCC(=O)N/N=C\C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5283305.png)

![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5283314.png)
![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1,3-oxazol-4-yl)methanone](/img/structure/B5283321.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5283345.png)
![4-{2-[1-(5-nitro-2-furyl)ethylidene]hydrazino}benzenesulfonic acid](/img/structure/B5283351.png)
![(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-5-(1H-pyrazole-5-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5283354.png)
![4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid](/img/structure/B5283365.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B5283370.png)
![4-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyrimidin-2-amine](/img/structure/B5283374.png)
![N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide](/img/structure/B5283388.png)
